molecular formula C7H8LiNO4 B2752459 Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate CAS No. 2361635-45-0

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2752459
CAS No.: 2361635-45-0
M. Wt: 177.08
InChI Key: QYSMIGJCPAUEST-UHFFFAOYSA-M
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Description

Lithium;6-oxo-5-oxa-7-azaspiro[34]octane-8-carboxylate is a chemical compound with the molecular formula C7H9NO4Li It is a lithium salt of a spirocyclic compound, characterized by a unique structure that includes an oxo group, an oxa group, and an azaspiro group

Preparation Methods

The synthesis of Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of 6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve the use of automated synthesis equipment to scale up the production process while maintaining high purity and yield.

Chemical Reactions Analysis

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:

    Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-sulfonate: Contains a sulfonate group instead of a carboxylate group.

    Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-phosphate: Features a phosphate group in place of the carboxylate group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and utility in various research and industrial contexts.

Properties

IUPAC Name

lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Li/c9-5(10)4-7(2-1-3-7)12-6(11)8-4;/h4H,1-3H2,(H,8,11)(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSMIGJCPAUEST-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC2(C1)C(NC(=O)O2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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